2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of similar isoquinoline derivatives often involves cyclization reactions and the manipulation of nitrile precursors. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a related compound, was confirmed by synthesizing a relay compound, which underwent chlorination and treatment with ammonia to produce the target molecule (Ando, Tokoroyama, & Kubota, 1974).
Molecular Structure Analysis
Isoquinoline derivatives like the subject compound often feature complex molecular structures with multiple functional groups that influence their chemical reactivity and physical properties. The crystal structure analysis of related compounds, such as 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione, provides insights into their molecular geometry, confirming the presence of distinct structural motifs critical for their chemical behavior (Aliev et al., 1997).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including radical cyclization and sulfonylation. These reactions can be promoted by visible light, as seen in the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, illustrating the compounds' reactivity and the potential for structural modification (Liu et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and fluorescence, can be significantly influenced by their molecular structure. For example, 2,2'-(diazene-1,2-diylbis(4,1-phenylene))bis(6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione) exhibits high thermal stability and strong fluorescence, properties that are crucial for potential applications in material science and optical technologies (Kumar et al., 2019).
Scientific Research Applications
Novel Inhibitors and Antitumor Agents
A novel class of potential antitumor agents, including derivatives similar in structure to the compound , have been discovered to potently and selectively inhibit cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1. These compounds are designed for enhanced metabolic stability and CDK4 inhibitory activity, offering new avenues in cancer therapy research (Tsou et al., 2009). Additionally, indeno[1,2-c]isoquinolin-5,11-dione derivatives have been synthesized and evaluated for their interaction with DNA, topoisomerase inhibition, and cytotoxicity against human cancer cell lines. These compounds show strong DNA interaction, with specific derivatives demonstrating potent human topoisomerase II inhibition and high cytotoxicity toward HL60 cells (Ryckebusch et al., 2008).
Electrocatalysis and Sensing Applications
The electro-oxidation of 1,10-phenanthroline to a highly redox-active derivative has shown selective recognition of copper ions and potential in hydrogen peroxide sensing. This highlights the utility of structurally related compounds in developing sensitive and selective sensors for environmental and biological applications (Gayathri & Kumar, 2014).
Organic Synthesis and Chemical Transformations
The synthesis routes for indeno[1,2-c]isoquinoline derivatives have been explored, demonstrating their importance in organic chemistry and potential as key intermediates in the synthesis of biologically active molecules. These methods involve innovative approaches such as photochemical inductions and carbocationic cyclizations, offering new strategies for the construction of complex heterocyclic compounds (Dubois et al., 2012).
Electrochromic and Optical Materials
Derivatives of pyrrolo-acenaphtho-pyridazine-dione, exhibiting low-lying lowest unoccupied molecular orbital (LUMO) levels, have been developed for electrochromic applications. These compounds, with their novel electron-accepting capabilities, offer insights into the design of advanced materials for electrochromic devices, showcasing the potential of indeno[1,2-c]isoquinoline derivatives in materials science (Cho et al., 2015).
properties
IUPAC Name |
6-[4-(diethylamino)phenyl]-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-3-25(4-2)17-9-11-18(12-10-17)26-23(27)19-13-7-15-5-6-16-8-14-20(24(26)28)22(19)21(15)16/h7-14H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTBNYRLMGNXOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365675 | |
Record name | 2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5929-49-7 | |
Record name | 2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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